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Compound of Interest

Compound Name: 2-Isopropoxy-5-methylaniline

Cat. No.: B7824645

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-silico approaches for modeling the reactions
of 2-Isopropoxy-5-methylaniline, a primary aromatic amine of interest in pharmaceutical and
chemical research. As determining toxicity and metabolic fate early in the drug discovery
process is crucial, in-silico models offer a rapid and cost-effective method for prioritizing
compounds and reducing late-stage attrition.[1] This document compares leading
computational models for reaction prediction, outlines potential metabolic pathways, and
provides standardized experimental protocols for model validation.

Comparison of In-Silico Prediction Models

The prediction of chemical reactions by computational methods has evolved significantly,
moving from rule-based expert systems to more sophisticated machine learning and deep
learning approaches.[2] For an aromatic amine like 2-Isopropoxy-5-methylaniline, key in-
silico predictions focus on metabolism and genotoxicity.[1]

Modern Al-driven tools often treat reaction prediction as a language translation problem
(sequence-to-sequence models) or by representing molecules as graphs to learn topological
and electronic patterns (Graph Neural Networks).[3][4] These methods can predict novel
reactions beyond predefined rules but are highly dependent on the quality and size of their
training datasets.[4]
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Below is an illustrative comparison of hypothetical performance metrics for three common types
of in-silico platforms applied to a dataset of aromatic amines.

Table 1: Performance of In-Silico Models for Aromatic Amine Mutagenicity Prediction

Prediction o o
Model Type Sensitivity Specificity Key Features
Accuracy
Relies on
Expert Rule- structural alerts
Based System and manually
85% 88% 82%
(e.g., Derek encoded rules;
Nexus) highly
interpretable.
Uses statistical
o models to relate
Statistical-Based )
chemical
QSAR (e.g., 90% 92% 88%
structures to
Leadscope) ] ]
toxicological
outcomes.[5]
Employs neural
networks to
model
Machine interactions
Learning (e.g., between
_ _ 94% 95% 93%
ReactionPredicto molecular

y

orbitals, allowing
for mechanistic
pathway
prediction.[6]

Note: The data above is illustrative and intended for comparative purposes. Actual performance
may vary based on the specific software, dataset, and endpoint.

Predicted Metabolic & Reaction Pathways
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In-silico tools can predict the metabolic fate of 2-lsopropoxy-5-methylaniline. Aromatic
amines are known to undergo metabolic activation, often leading to mutagenic potential. A
generalized workflow for predicting these pathways involves iterating through knowledge-based

expert systems to generate a network of potential metabolites.[7]

A predicted metabolic pathway might involve N-acetylation, a common detoxification route, or
oxidation via Cytochrome P450 enzymes, which can be an activation step leading to reactive

intermediates.

In-Silico Prediction Workflow
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Caption: A generalized workflow for in-silico prediction of reactive metabolites.
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Based on this workflow and known aniline metabolism, a potential reaction pathway for 2-
Isopropoxy-5-methylaniline can be visualized. Key predicted reactions include N-acetylation
and aromatic ring hydroxylation.

2-Isopropoxy-5-methylaniline

NAT enzyme P450 2B1/2B2

Predifted Reaction Pathways

N-Acetylation CYP450 Oxidation

(Detoxification) (Activation)

N-acetyl-2-isopropoxy-5-methylaniline Hydroxylated Metabolites

Click to download full resolution via product page
Caption: Predicted metabolic pathways for 2-Isopropoxy-5-methylaniline.

Experimental Protocols for Model Validation

To validate the predictions of in-silico models, experimental data is essential. Below are
standardized protocols for common reactions involving aniline derivatives, which can be
adapted for 2-lIsopropoxy-5-methylaniline.

Protocol for N-Acetylation

This protocol is adapted from the standard procedure for the acetylation of aniline.[8]

Objective: To synthesize the N-acetyl derivative of 2-lsopropoxy-5-methylaniline for
comparison with predicted metabolites.

Reagents:
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2-Isopropoxy-5-methylaniline

Water (deionized)

Hydrochloric acid (concentrated)

Acetic anhydride

Sodium acetate
Procedure:

o Dissolve a known quantity (e.g., 500 mg) of 2-Isopropoxy-5-methylaniline in approximately
14 mL of water. The compound may not be fully soluble.

e Add concentrated hydrochloric acid dropwise (approx. 0.45 mL) until the amine fully
dissolves, forming the hydrochloride salt.

» |In a separate flask, prepare a solution of sodium acetate (e.g., 530 mg) in 3 mL of water.
» To the aniline hydrochloride solution, add acetic anhydride (approx. 0.6 mL) and swirl to mix.

e Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of
the acetanilide derivative should form.[8][9]

e Cool the mixture in an ice bath to maximize precipitation.
o Collect the solid product by vacuum filtration and wash with cold water.

e The crude product can be purified by recrystallization from an appropriate solvent like
aqueous ethanol.

Characterization:
o Determine the melting point of the purified product.

o Confirm the structure using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance
(NMR) spectroscopy.
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e Analyze purity using Thin Layer Chromatography (TLC).[8]

Protocol for In-Vitro Metabolic Assay

This protocol provides a general framework for assessing the metabolism of a compound using
liver microsomes.

Objective: To identify metabolites of 2-Isopropoxy-5-methylaniline formed by liver enzymes,
particularly Cytochrome P450s.

Materials:

e 2-Isopropoxy-5-methylaniline

e Human or rat liver microsomes

 NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
e Phosphate buffer (e.g., 0.1 M, pH 7.4)

» Acetonitrile (for quenching)

e LC-MS/MS system for analysis

Procedure:

e Prepare a stock solution of 2-Isopropoxy-5-methylaniline in a suitable solvent (e.g.,
DMSO).

« In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5
minutes.

e Add the substrate (2-Isopropoxy-5-methylaniline) to the microsome solution and mix.

« Initiate the reaction by adding the NADPH regenerating system. The final reaction volume is
typically 200-500 pL.

e Incubate at 37°C for a specified time (e.g., 60 minutes). A control reaction without the
NADPH system should be run in parallel.
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» Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the
proteins.

o Centrifuge the sample to pellet the precipitated protein.

e Analyze the supernatant for the parent compound and potential metabolites using a
validated LC-MS/MS method.

By comparing the metabolites identified experimentally with those predicted by in-silico models,
researchers can validate and refine the computational approaches, leading to more accurate
and reliable predictions for novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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